molecular formula C6H10O10S B025833 3-Sulfoglucuronic acid CAS No. 110231-93-1

3-Sulfoglucuronic acid

Cat. No.: B025833
CAS No.: 110231-93-1
M. Wt: 274.2 g/mol
InChI Key: DLJXFFATZRGSBR-SKNVOMKLSA-N
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Description

3-Sulfoglucuronic acid (3-O-sulfo-D-glucuronic acid) is a monosaccharide sulfate ester derived from D-glucuronic acid, characterized by a sulfate group at the C-3 hydroxyl position. It is a critical component of the HNK-1 epitope, a carbohydrate structure recognized by the HNK-1 monoclonal antibody, which plays roles in neural cell adhesion, synaptic plasticity, and extracellular matrix (ECM) interactions . This compound is prominently found in chondroitin sulfate proteoglycans (CSPGs) and sulfated glucuronyl glycolipids (SGGLs), particularly in neural and endocrine tissues such as PC12 pheochromocytoma cells and chromaffin granule membranes . Its molecular formula is C₆H₉O₁₀S⁻, with a molecular weight of 273.18 g/mol (calculated from constituent atoms).

Properties

CAS No.

110231-93-1

Molecular Formula

C6H10O10S

Molecular Weight

274.2 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid

InChI

InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1

InChI Key

DLJXFFATZRGSBR-SKNVOMKLSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O

Synonyms

3-sulfoglucuronic acid
glucuronate 3-sulfate
glucuronic acid 3-sulfate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Expression Patterns
  • Neural Tissues : 3-Sulfoglucuronic acid is enriched in embryonic rat brain SGGLs, peaking at postnatal day 7, and declines in adulthood .
  • PC12 Cells : Margolis et al. (1987) demonstrated its presence in chromaffin granules, suggesting roles in hormone storage/secretion .
Biochemical Interactions
  • Laminin-1 Binding : The HNK-1 epitope (3-sulfoglucuronic acid) facilitates L1-mediated neural adhesion to laminin-1 via β1 integrins, a process absent in unsulfated analogs .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-sulfoglucuronic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfation of glucuronic acid using sulfating agents (e.g., sulfur trioxide-pyridine complex) under controlled pH (7–9) and temperature (25–40°C). Purification via ion-exchange chromatography or HPLC is critical to isolate the sulfated product. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm sulfation at the C3 position using 1^1H and 13^13C NMR chemical shifts .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M-H]^- ion at m/z 257).
  • Elemental Analysis : Ensure sulfur content matches theoretical values (~12.4% for C6_6H10_{10}O9_9S) .

Q. How is 3-sulfoglucuronic acid characterized in biological matrices, and what analytical challenges arise?

  • Methodological Answer : Detection in biological samples (e.g., urine, plasma) often employs:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to resolve isomers.
  • Enzymatic Assays : Use β-glucuronidase to differentiate sulfated vs. glucuronidated metabolites.
  • Challenges : Low endogenous concentrations require high-sensitivity instrumentation (<1 ng/mL detection limits). Matrix effects (e.g., ion suppression in LC-MS) necessitate stable isotope-labeled internal standards .

Q. What is the known biological role of 3-sulfoglucuronic acid in detoxification pathways?

  • Methodological Answer : Acts as a phase II metabolite, facilitating xenobiotic excretion via sulfation of glucuronic acid conjugates. Key studies:

  • Enzyme Specificity : Assay recombinant human sulfotransferases (SULT1A1, SULT2A1) to determine catalytic efficiency (kcat/Kmk_{cat}/K_m).
  • In Vivo Models : Use knockout mice (e.g., Sult1a1/^{-/-}) to quantify urinary excretion differences via metabolic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in structural elucidation of 3-sulfoglucuronic acid derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often stem from:

  • Tautomerism : Use 1^1H-13^{13}C HSQC and COSY to distinguish keto-enol equilibria.
  • Stereochemical Ambiguity : Employ NOESY or ROESY to confirm axial/equatorial sulfation.
  • Validation : Cross-reference with synthetic standards or computational models (DFT for predicted chemical shifts) .

Q. What strategies optimize the sensitivity of 3-sulfoglucuronic acid detection in metabolomic studies?

  • Methodological Answer :

  • Derivatization : Use pentafluorobenzyl bromide to enhance MS ionization efficiency.
  • Microextraction : Solid-phase microextraction (SPME) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted metabolomics to reduce false negatives .

Q. How do pH and temperature affect the stability of 3-sulfoglucuronic acid in long-term storage?

  • Methodological Answer : Stability studies require:

  • Accelerated Degradation Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC-UV (210 nm).
  • Kinetic Analysis : Calculate degradation rate constants (kk) using Arrhenius plots.
  • Optimal Conditions : Store lyophilized at -80°C in amber vials; avoid aqueous solutions at pH <5 (risk of desulfation) .

Q. What computational approaches predict the interaction of 3-sulfoglucuronic acid with sulfotransferases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with SULT crystal structures (PDB: 1LS6) to identify binding poses.
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess sulfonate group flexibility.
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences (ΔΔG\Delta\Delta G) for mutant enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo sulfation efficiency of 3-sulfoglucuronic acid?

  • Methodological Answer :

  • Factor 1 : Compare enzyme kinetics (SULT VmaxV_{max}) vs. hepatic clearance rates in perfused liver models.
  • Factor 2 : Assess membrane transporters (e.g., OATP1B1) impacting cellular uptake using transfected HEK293 cells.
  • Mitigation : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Sulfoglucuronic acid
Reactant of Route 2
3-Sulfoglucuronic acid

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